molecular formula C18H11NO5S2 B2438731 (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 303027-05-6

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2438731
CAS RN: 303027-05-6
M. Wt: 385.41
InChI Key: VYLVQHCHCKOKFL-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C18H11NO5S2 and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

  • A study conducted by Horishny, Chaban, and Matiychuk (2021) explored the anticancer activity of similar compounds. They synthesized a library of compounds and tested them for in vitro cell line screening. Some compounds displayed weak to medium anticancer activity, particularly against CNS cancer and leukemia cell lines (Horishny, Chaban, & Matiychuk, 2021).

Fluorescence Properties for Chemical Sensing

  • Research by Li Rui-j (2013) focused on the synthesis of a compound with selective fluorescence quenching effects for Co2+ ions. This indicates potential use as a fluorescent chemical sensor for Co2+ (Li Rui-j, 2013).

Synthesis and Photophysical Properties

  • A study by Jachak et al. (2021) synthesized novel chromophores with variations in this chemical structure. They investigated the photophysical properties, including absorption and emission wavelengths, offering insights into the design of materials for optoelectronic applications (Jachak et al., 2021).

Antibacterial Activity

  • Dabholkar and Tripathi (2011) conducted a study on the synthesis of derivatives of this compound and evaluated their antimicrobial activity. They found the compounds to be effective against various bacterial strains (Dabholkar & Tripathi, 2011).

Potential in Anticonvulsant Therapy

  • Research by Dong et al. (2019) explored derivatives of this compound for their anticonvulsant properties. They found certain derivatives to be effective against seizures, indicating potential for use in epilepsy treatment (Dong et al., 2019).

properties

IUPAC Name

3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S2/c20-16-15(7-10-4-5-13-14(6-10)24-9-23-13)26-18(25)19(16)12-3-1-2-11(8-12)17(21)22/h1-8H,9H2,(H,21,22)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLVQHCHCKOKFL-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

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